molecular formula C10H16FNO4 B3244895 (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid CAS No. 1639454-85-5

(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid

Cat. No. B3244895
CAS RN: 1639454-85-5
M. Wt: 233.24 g/mol
InChI Key: HHODVUWEHKLBLG-WKEGUHRASA-N
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Description

The compound contains a cyclobutane ring, which is a type of cycloalkane. It also has a carboxylic acid group (-COOH), an amino group (-NH2), and a tert-butoxycarbonyl group (BOC group). The BOC group is often used in organic synthesis to protect amines .


Molecular Structure Analysis

The tert-butyl group in this compound could elicit a unique reactivity pattern due to its crowded nature . This group is often used in chemical transformations .


Chemical Reactions Analysis

Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .

Mechanism of Action

The mechanism of action of Boc-1-fluorocyclobutane-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of proteins. Boc-1-fluorocyclobutane-1-carboxylic acid is also believed to interact with various receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
Boc-1-fluorocyclobutane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, leading to the inhibition of protein synthesis. Boc-1-fluorocyclobutane-1-carboxylic acid has also been shown to interact with various receptors in the body, leading to its biological effects.

Advantages and Limitations for Lab Experiments

Boc-1-fluorocyclobutane-1-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile building block that can be used in the synthesis of various peptide analogs and modified proteins. However, Boc-1-fluorocyclobutane-1-carboxylic acid has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires several steps, which can be time-consuming.

Future Directions

There are several future directions for the use of Boc-1-fluorocyclobutane-1-carboxylic acid in medicinal chemistry. One potential direction is the development of new drugs and therapeutic agents using Boc-1-fluorocyclobutane-1-carboxylic acid as a building block. Another potential direction is the use of Boc-1-fluorocyclobutane-1-carboxylic acid in the synthesis of modified proteins with improved biological activity. Additionally, further research is needed to fully understand the mechanism of action of Boc-1-fluorocyclobutane-1-carboxylic acid and its potential applications in the field of medicinal chemistry.
Conclusion:
Boc-1-fluorocyclobutane-1-carboxylic acid is a compound widely used in the field of medicinal chemistry for the synthesis of peptides and proteins. It is a versatile building block that has several advantages for lab experiments. Boc-1-fluorocyclobutane-1-carboxylic acid has several biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the use of Boc-1-fluorocyclobutane-1-carboxylic acid in medicinal chemistry, including the development of new drugs and therapeutic agents and the synthesis of modified proteins with improved biological activity.

Scientific Research Applications

Boc-1-fluorocyclobutane-1-carboxylic acid is widely used in the field of medicinal chemistry for the synthesis of peptides and proteins. It is used as a building block in the synthesis of various peptide analogs and modified proteins. Boc-1-fluorocyclobutane-1-carboxylic acid is also used in the development of new drugs and therapeutic agents.

properties

IUPAC Name

(1S,2S)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-5-10(6,11)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHODVUWEHKLBLG-WKEGUHRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@]1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131494
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-fluorocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1639454-85-5
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-fluorocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639454-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-fluorocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid
Reactant of Route 2
(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid
Reactant of Route 3
(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid
Reactant of Route 4
(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid

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